

# Surufatinib for non-pancreatic neuroendocrine neoplasms research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Surufatinib for Non-Pancreatic Neuroendocrine Neoplasms

#### Introduction

**Surufatinib**, also known as HMPL-012, is an oral small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of various solid tumors. It has demonstrated significant efficacy in patients with advanced neuroendocrine tumors (NETs). In December 2020, **surufatinib** was approved in China for the treatment of unresectable, locally advanced or metastatic, progressive, well-differentiated (Grade 1 or 2) non-pancreatic (extrapancreatic) neuroendocrine tumors (epNETs).[1] This guide provides a detailed overview of its mechanism of action, pharmacokinetics, clinical trial data, and experimental protocols relevant to its use in non-pancreatic NETs.

## **Mechanism of Action**

**Surufatinib** functions as a novel angio-immuno kinase inhibitor with a unique dual mechanism. [1][2] It simultaneously targets key pathways involved in tumor angiogenesis and immune evasion.[3] The primary molecular targets are:

 Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain necessary oxygen and nutrients for growth.[3][4] By hampering this process, surufatinib restricts tumor growth and survival.[4]



- Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, differentiation, and survival.[4] By inhibiting FGFR1, **surufatinib** helps to reduce the proliferation of tumor cells.[3]
- Colony-Stimulating Factor-1 Receptor (CSF-1R): CSF-1R is integral to the regulation of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, metastasis, and suppress anti-tumor immune responses.[4] Surufatinib's inhibition of CSF-1R modulates the tumor microenvironment to be less supportive of tumor growth and more responsive to immune attack.[3][4]

This multi-targeted approach allows **surufatinib** to exert a broad-spectrum anti-tumor effect by not only attacking the tumor directly but also by modifying its supportive microenvironment.[4]



Click to download full resolution via product page

Caption: Surufatinib's multi-target inhibition pathway.

### **Pharmacokinetics**

Studies in both rats and humans have characterized the pharmacokinetic profile of **surufatinib** following oral administration.



- Absorption: Surufatinib is absorbed orally, with a median time to maximum plasma
  concentration (Tmax) of 2 to 4 hours.[5][6] A study in healthy Chinese male subjects found
  that food intake delayed the Tmax but did not significantly affect the overall bioavailability
  (AUC), indicating that the drug can be administered with or without meals.[6]
- Metabolism and Excretion: The parent drug is the primary component found in plasma.[5]
   Fecal excretion is the predominant route of elimination for surufatinib and its metabolites,
   accounting for approximately 87% of the dose, with only about 5% excreted in the urine.[5]
- Half-life (t1/2): The estimated half-life appears to be longer in humans (mean: 23.3 hours) compared to rats.[5]

# **Pivotal Clinical Trial: SANET-ep**

The approval of **surufatinib** for non-pancreatic neuroendocrine tumors was primarily based on the results of the SANET-ep clinical trial (NCT02588170).[7][8]

## **Experimental Protocol**

SANET-ep was a randomized, double-blind, placebo-controlled, Phase III study conducted at 24 hospitals across China.[9][10]

- Patient Population: The trial enrolled 198 patients with advanced, unresectable or metastatic, well-differentiated, extrapancreatic neuroendocrine tumors.[9][10] Key inclusion criteria included an ECOG performance status of 0 or 1 and documented disease progression on no more than two prior systemic regimens.[10]
- Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive
  either surufatinib (300 mg, orally, once daily) or a matching placebo.[9][10] Randomization
  was stratified by tumor origin, pathological grade, and previous treatment.[9] Crossover to
  the surufatinib arm was permitted for patients in the placebo group upon disease
  progression.[10]
- Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[10] The study was terminated early after a preplanned interim analysis determined that the primary endpoint had been met.[9][10]





Click to download full resolution via product page

Caption: Workflow of the SANET-ep Phase III clinical trial.

# **Clinical Efficacy Data**

**Surufatinib** demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[10][11] The median follow-up was 13.8 months for the **surufatinib** group and 16.6 months for the placebo group.[9]

Table 1: Progression-Free Survival (PFS) in the SANET-ep Trial



| Group       | Median PFS<br>(months) | Hazard Ratio<br>(HR) | 95%<br>Confidence<br>Interval (CI) | p-value       |
|-------------|------------------------|----------------------|------------------------------------|---------------|
| Surufatinib | 9.2[7][9][10]          | 0.334[7]             | 0.22 - 0.50[9]                     | <0.0001[7][9] |
| (n=129)     | [12]                   |                      | [10]                               | [10]          |

| Placebo (n=69) | 3.8[7][9][10][12] | | | |

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR)

| Outcome                       | Surufatinib Group | Placebo Group |
|-------------------------------|-------------------|---------------|
| Objective Response Rate (ORR) | 10.3%[13]         | 0%            |

| Disease Control Rate (DCR) | 86.5%[13] | 66.0%[11] |

## **Safety and Tolerability**

The safety profile of **surufatinib** in the SANET-ep trial was considered acceptable and manageable.[10][11] Discontinuation due to treatment-emergent adverse events was 10.6% in the **surufatinib** group versus 6.8% in the placebo group.[11]

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in the SANET-ep Trial

| Adverse Event | Surufatinib (n=129) | Placebo (n=68) |
|---------------|---------------------|----------------|
| Hypertension  | 36%[9][10]          | 13%[9][10]     |
| Proteinuria   | 19%[9][10]          | 0%[9][10]      |

| Total Serious TRAEs | 25%[9][10] | 13%[9][10] |

## Conclusion



**Surufatinib** represents a significant advancement in the treatment of advanced non-pancreatic neuroendocrine tumors. Its unique dual mechanism of inhibiting tumor angiogenesis and modulating the tumor immune microenvironment provides a potent anti-tumor effect. The pivotal SANET-ep trial demonstrated a clear and robust clinical benefit, significantly prolonging progression-free survival with a manageable safety profile. These findings establish **surufatinib** as a valuable therapeutic option for patients with this challenging malignancy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. HUTCHMED Chi-Med's New Drug Application for Surufatinib in Non-Pancreatic Neuroendocrine Tumors Granted Priority Review in China [hutch-med.com]
- 3. Current treatments and future potential of surufatinib in neuroendocrine tumors (NETs) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Surufatinib? [synapse.patsnap.com]
- 5. Absorption, Metabolism and Excretion of Surufatinib in Rats and Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Food on the Pharmacokinetic Properties of Surufatinib: A Phase I, Single-dose, Randomized, Open-label Crossover Study in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. China NMPA Approves Chi-Med's Surufatinib To Treat Non-pancreatic Neuroendocrine Tumors [clival.com]
- 8. Chi-Med Announces the NMPA Approval of Surufatinib (Sulanda® in China) for Non-Pancreatic Neuroendocrine Tumors BioSpace [biospace.com]
- 9. hutch-med.com [hutch-med.com]
- 10. Surufatinib in advanced extrapancreatic neuroendocrine tumours (SANET-ep): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. HUTCHMED Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]
- 12. Efficacy and safety of surufatinib in the treatment of patients with neuroendocrine tumor: a real-world study in Chinese population PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Surufatinib for non-pancreatic neuroendocrine neoplasms research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612014#surufatinib-for-non-pancreatic-neuroendocrine-neoplasms-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com